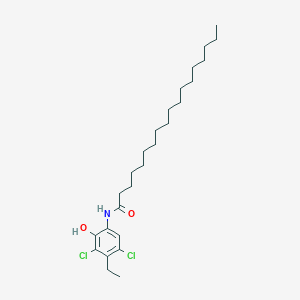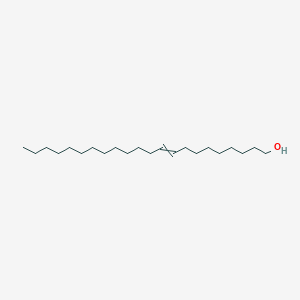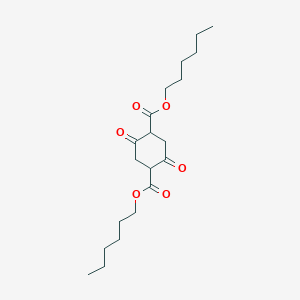![molecular formula C16H18O3 B14306427 7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol CAS No. 113555-82-1](/img/structure/B14306427.png)
7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-[7-(2-Hydroxyethoxy)-7-bicyclo[221]hepta-2,5-dienyl]bicyclo[221]hepta-2,5-dien-7-ol” is a complex organic compound featuring two bicyclo[221]hepta-2,5-dienyl groups connected via a hydroxyethoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” can be approached through several synthetic routes:
Diels-Alder Reaction: The bicyclo[2.2.1]hepta-2,5-dienyl groups can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Etherification: The hydroxyethoxy linkage can be introduced through an etherification reaction between a hydroxy group and an ethylene oxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the bicyclo[2.2.1]hepta-2,5-dienyl groups, leading to the formation of saturated bicyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic systems.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may be useful in the development of novel materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes and interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique mechanical and chemical properties.
Catalysis: May serve as a catalyst or catalyst precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of “7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” would depend on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy linkage and bicyclic structures may play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A simpler compound with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another compound with a related bicyclic framework.
Uniqueness
“7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” is unique due to the presence of two bicyclo[2.2.1]hepta-2,5-dienyl groups connected via a hydroxyethoxy linkage. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113555-82-1 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
7-[7-(2-hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol |
InChI |
InChI=1S/C16H18O3/c17-9-10-19-16(13-5-6-14(16)8-7-13)15(18)11-1-2-12(15)4-3-11/h1-8,11-14,17-18H,9-10H2 |
InChI-Schlüssel |
CHBUNZDVOUWDOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC1C2(C3(C4C=CC3C=C4)OCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)


![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)

![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)




